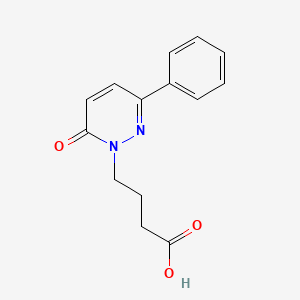

4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid

説明

4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid is a pyridazine derivative featuring a phenyl substituent at the 3-position and a butanoic acid chain at the 1-position of the pyridazinone core. Its molecular formula is C₁₄H₁₄N₂O₃ (calculated molecular weight: 258.27 g/mol).

特性

IUPAC Name |

4-(6-oxo-3-phenylpyridazin-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c17-13-9-8-12(11-5-2-1-3-6-11)15-16(13)10-4-7-14(18)19/h1-3,5-6,8-9H,4,7,10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMHCCDTCVHAJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology. This compound features a pyridazine core structure, which is known for its diverse biological effects. The following sections detail its biological activity, including mechanisms, case studies, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of 315.32 g/mol. The compound contains a phenyl group and a butanoic acid moiety, which may influence its interactions with biological targets.

Research indicates that this compound may act as an inhibitor of phosphodiesterase enzymes (PDEs), which play critical roles in cellular signaling pathways. Inhibition of PDEs can lead to various therapeutic effects, including anti-inflammatory and respiratory benefits. Similar compounds have also demonstrated antimicrobial and anticancer properties, suggesting that this compound may exhibit these activities as well.

1. Phosphodiesterase Inhibition

Studies have shown that derivatives of pyridazine compounds can inhibit phosphodiesterase activity. This inhibition can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which are crucial for various physiological processes.

2. Anti-inflammatory Properties

In vitro studies have demonstrated that compounds similar to this compound can inhibit cyclooxygenases (COX), enzymes involved in the inflammatory response. For instance, related pyridazine derivatives were found to inhibit COX-1 and COX-2 significantly, suggesting potential applications in treating inflammatory diseases .

3. Antimicrobial Activity

Compounds with similar structures have shown promising antimicrobial properties against various bacterial strains. This suggests that this compound could also possess such activity, although specific studies are needed to confirm this.

4. Anticancer Activity

Preliminary findings indicate that this compound may exhibit cytotoxic effects against cancer cell lines. For example, related compounds have been tested for their ability to induce apoptosis in cancer cells, demonstrating significant dose-dependent cytotoxicity .

Study on Analgesic and Anti-inflammatory Activities

A study investigated the analgesic and anti-inflammatory activities of novel pyridazine derivatives. The results indicated that these compounds effectively reduced pain and inflammation in animal models without causing gastric lesions, highlighting their therapeutic potential .

Cytotoxic Evaluation

Another investigation focused on the cytotoxic effects of pyridazine derivatives on adenocarcinoma cell lines. The study revealed that certain derivatives exhibited strong anti-tumor activity, with significant reductions in cell viability observed at higher concentrations .

Comparative Analysis

To better understand the unique features of this compound compared to similar compounds, the following table summarizes key characteristics:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 5-Amino-1ethyl-3-(3-fluorophenyl)-6-oxo-pyridazine | Pyridazine derivative | Phosphodiesterase inhibition | Fluorine substitution enhances lipophilicity |

| 2-Ethyl-4-(isoquinolin-4-ylamino)-5-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-6-pheny-pyridazine | Multi-substituted pyridazine | Antimicrobial properties | Multiple aromatic substitutions |

| 4-(3-chloroanilino)-2ethyl-6-pheny-pyridazin | Chloroaniline derivative | Anticancer activity | Chlorine enhances reactivity |

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Pyridazine Ring

The pyridazine ring’s substituents critically influence electronic properties, solubility, and bioactivity. Key analogs include:

4-[3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid

- Molecular Formula : C₁₅H₁₆N₂O₄

- Molecular Weight : 288.31 g/mol

4-[6-Oxo-3-(2-thienyl)pyridazin-1(6H)-yl]butanoic acid

- Molecular Formula : C₁₂H₁₂N₂O₃S

- Molecular Weight : 264.31 g/mol

- Key Feature : The thienyl group (a sulfur-containing heterocycle) may improve lipophilicity and metabolic stability, though it reduces molecular symmetry compared to phenyl or methoxyphenyl derivatives .

4-(3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)butanoic acid

- Molecular Formula: C₁₀H₁₃NO₄

- Molecular Weight : 211.21 g/mol

- Key Feature: This pyridinone-based analog lacks the pyridazine ring’s second nitrogen atom, reducing hydrogen-bonding capacity. The hydroxy and methyl groups may enhance solubility in zwitterionic forms (e.g., 3b) .

Side Chain Modifications

The length and ionization state of the carboxylic acid side chain significantly affect pharmacokinetics:

Key Research Findings

Tautomerism and Polymorphism

- Zwitterionic Forms: Compounds like 3b (butanoic acid analog) exhibit zwitterionic tautomerism, enhancing water solubility at physiological pH .

- Polymorphism: The polymorphic form 3c (neutral butanoic acid analog) demonstrates distinct crystallographic packing, impacting stability and dissolution rates .

Electronic and Steric Effects

Computational Insights

Density functional theory (DFT) studies on deferiprone analogs reveal that tautomeric equilibria and side-chain conformations influence charge distribution and molecular dipole moments, correlating with observed solubility differences .

準備方法

General Synthetic Strategy

The synthesis of 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid typically involves:

- Formation of the pyridazinone core via cyclization reactions involving hydrazine derivatives and suitable keto acid precursors.

- Introduction of the phenyl substituent at position 3 of the pyridazinone ring.

- Attachment of the butanoic acid side chain at position 1 of the pyridazinone ring.

Preparation via Hydrazine Condensation with Keto Acids

A widely reported method involves condensation of phenylhydrazine or hydrazine hydrate with keto acid derivatives such as 4-oxo-butanoic acid or substituted analogs to form the pyridazinone ring.

-

- The keto acid (e.g., 4-oxo-butanoic acid) is reacted with phenylhydrazine in ethanol under cooling or reflux conditions.

- The reaction proceeds via nucleophilic attack of hydrazine on the keto group, followed by cyclization to form the pyridazinone ring.

- Reaction times vary from several hours to days (e.g., 15 days under cooling for phenylhydrazine).

- The product precipitates as a solid and is purified by recrystallization.

-

- Solvent: Ethanol or butanol

- Temperature: Cooling to reflux (room temperature to 100 °C)

- Time: Hours to days depending on reagents

Cyclization via 1,3-Dipolar Cycloaddition Using Mesoionic Intermediates

An alternative approach involves generating mesoionic 1,3-dipoles in situ from pyridazinone acids using acetic anhydride, followed by cycloaddition with acetylenic dipolarophiles.

-

- Pyridazinone acids (e.g., 2a–2c) are dehydrated and cyclized by acetic anhydride at elevated temperatures (~90 °C) to form mesoionic intermediates.

- These intermediates undergo 1,3-dipolar cycloaddition with methyl or ethyl propiolate, yielding pyrrolo[1,2-b]pyridazine derivatives.

-

- Simultaneous dehydration and cyclization reduce reaction steps.

- Use of acetic anhydride as both reagent and solvent simplifies the process.

Friedel-Crafts Acylation Followed by Hydrazine Treatment

The synthesis can also start from aromatic ketones prepared by Friedel-Crafts acylation of succinic anhydride with substituted benzenes, followed by hydrazine treatment to form dihydropyridazinones.

-

- Friedel-Crafts acylation of succinic anhydride with toluene using anhydrous aluminum chloride yields 4-(4-methylphenyl)-4-oxo-butanoic acid.

- This keto acid reacts with phenylhydrazine or hydrazine hydrate to give pyridazinone derivatives.

- Further chlorination with phosphorus oxychloride or condensation with formaldehyde can yield chloropyridazine or hydroxymethyl derivatives, respectively.

-

- Friedel-Crafts: Reflux in benzene with AlCl3 catalyst.

- Hydrazine Condensation: Reflux in ethanol or butanol.

- Chlorination: Treatment with POCl3.

Representative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrazine condensation | Keto acid + phenylhydrazine in ethanol, cooling/reflux | 65–82 | Long reaction times (up to 15 days) |

| Mesoionic cycloaddition | Pyridazinone acid + acetic anhydride + methyl propiolate | 41–52 | One-pot dehydration and cyclization |

| Friedel-Crafts + hydrazine | Succinic anhydride + toluene (AlCl3), then hydrazine | Not stated | Multi-step, allows substitution variation |

| Chlorination & further deriv. | POCl3 chlorination, formaldehyde condensation | Not stated | For further functionalization of pyridazinone |

Detailed Research Findings

- The hydrazine condensation approach is robust and commonly used for synthesizing pyridazinone derivatives with various substitutions, including the phenyl group at position 3 and butanoic acid at position 1.

- The mesoionic cycloaddition method offers a modern synthetic route that can be advantageous for constructing fused pyridazine systems, although yields are moderate.

- Friedel-Crafts acylation provides a versatile route to substituted keto acids, which are key intermediates for pyridazinone synthesis.

- Reaction parameters such as temperature, solvent, and reaction time critically influence yields and purity.

- Purification is typically achieved by crystallization from ethanol or other suitable solvents.

Summary and Recommendations

For the preparation of this compound, the most direct and efficient method involves condensation of phenylhydrazine with an appropriate keto acid precursor under controlled temperature and solvent conditions. Alternative methods such as mesoionic cycloaddition and Friedel-Crafts acylation followed by hydrazine treatment offer routes for structural diversification and functionalization.

Q & A

Basic: What are the key structural features and synthesis strategies for 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid?

Answer:

The compound features a pyridazine core substituted with a phenyl group at position 3 and a butanoic acid chain at position 1. The pyridazine ring (two adjacent nitrogen atoms) and the carboxylic acid moiety are critical for its reactivity and biological interactions. Synthesis typically involves:

- Step 1: Condensation of phenyl-substituted precursors to form the pyridazine ring.

- Step 2: Acetylation or alkylation to introduce the butanoic acid side chain.

- Step 3: Hydrolysis of protecting groups (e.g., esters) to yield the free carboxylic acid.

Key considerations include optimizing reaction pH and temperature to prevent side reactions, and using chromatography (e.g., HPLC) for purification .

Basic: Which analytical techniques are essential for characterizing purity and structure?

Answer:

Critical techniques include:

Advanced: How can researchers resolve contradictions between crystallographic data and computational models?

Answer:

Discrepancies often arise from crystal packing effects or solvent interactions. A robust workflow includes:

X-ray Diffraction: Obtain experimental bond lengths/angles.

DFT Calculations: Optimize geometry using software (e.g., Gaussian) with B3LYP/6-31G* basis sets.

Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) influencing crystallographic data .

For example, a >0.05 Å deviation in bond lengths may indicate conformational flexibility or crystal forces.

Advanced: How to design experiments to elucidate cyclooxygenase (COX) inhibition mechanisms?

Answer:

In Vitro Assays: Measure IC50 values against COX-1/COX-2 isoforms using enzyme-linked immunosorbent assays (ELISA).

Molecular Docking: Predict binding modes (e.g., AutoDock Vina) to identify key residues (e.g., Arg120, Tyr355) for interaction.

Structure-Activity Relationships (SAR): Modify the phenyl or butanoic acid groups to enhance selectivity.

Compounds with electron-withdrawing substituents on the phenyl ring show improved COX-2 selectivity .

Basic: What are the recommended storage conditions to maintain stability?

Answer:

- Temperature: Store at -20°C in airtight containers under nitrogen.

- Light Sensitivity: Protect from UV exposure using amber vials.

- Moisture Control: Use desiccants (e.g., silica gel) to prevent hydrolysis of the carboxylic acid group.

Stability should be monitored via thermogravimetric analysis (TGA) to detect decomposition above 150°C .

Advanced: How to address low yields in the final hydrolysis step of synthesis?

Answer:

Low yields (<40%) may result from incomplete ester hydrolysis or side reactions. Mitigation strategies:

- Catalyst Optimization: Use acidic (HCl) or basic (NaOH) conditions depending on ester stability.

- Kinetic Studies: Identify rate-limiting steps via time-resolved FTIR.

- Alternative Protecting Groups: Replace methyl esters with tert-butyl esters for milder deprotection.

Post-reaction purification via recrystallization (ethanol/water) improves yield .

Advanced: What strategies identify biological targets for this compound?

Answer:

Affinity Chromatography: Immobilize the compound on resin to capture binding proteins.

Proteomics: Use LC-MS/MS to identify eluted proteins (e.g., kynurenine monooxygenase).

Functional Validation: Apply siRNA knockdown to confirm target relevance in cellular assays.

Analogous sulfonamide derivatives show activity against bacterial dihydropteroate synthase .

Basic: What synthetic challenges arise from regioselectivity in pyridazine functionalization?

Answer:

The electron-deficient pyridazine ring favors electrophilic substitution at position 4 over 5. Strategies include:

- Directed Metallation: Use LDA (lithium diisopropylamide) to deprotonate position 4 selectively.

- Protecting Groups: Temporarily block reactive sites (e.g., carboxylic acid as methyl ester).

Regioselectivity can be confirmed via NOESY NMR to assess spatial proximity of substituents .

Advanced: How to optimize pharmacokinetic properties for in vivo studies?

Answer:

LogP Adjustment: Introduce hydrophilic groups (e.g., hydroxyl) to reduce logP from ~2.5 (predicted) to <2.

Prodrug Strategies: Convert the carboxylic acid to a methyl ester for improved membrane permeability.

Metabolic Stability: Test microsomal half-life (e.g., rat liver microsomes) to identify vulnerable sites.

Analogues with fluorinated phenyl groups exhibit enhanced metabolic stability .

Basic: How does the compound’s zwitterionic form affect solubility?

Answer:

The zwitterionic form (carboxylic acid deprotonated, pyridazine protonated) increases water solubility at physiological pH. Key

- pKa Values: Carboxylic acid (~4.2), pyridazine N (~2.8).

- Solubility: ~15 mg/mL in PBS (pH 7.4) vs. <1 mg/mL in non-polar solvents.

Characterize via potentiometric titration and phase-solubility studies .

Advanced: What computational methods predict interaction with inflammatory targets?

Answer:

Molecular Dynamics (MD): Simulate binding to formyl peptide receptors (FPRs) over 100 ns trajectories.

Free Energy Perturbation (FEP): Calculate binding affinity changes for substituent modifications.

Pharmacophore Modeling: Map essential features (e.g., hydrogen bond acceptors near the pyridazine ring).

Studies suggest the butanoic acid chain mimics endogenous FPR ligands like lipoxin A4 .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE: Use nitrile gloves, lab coat, and goggles.

- Ventilation: Perform reactions in a fume hood due to potential dust/aerosol formation.

- Waste Disposal: Neutralize acidic waste with sodium bicarbonate before disposal.

Acute toxicity data (LD50) should be obtained via OECD Guideline 423 testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。